5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O4/c1-21-8-9(6-17-21)14-18-13(25-20-14)7-16-15(22)10-5-12(24-19-10)11-3-2-4-23-11/h2-6,8H,7H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGKUNXHLTUFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and possible therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 302.30 g/mol. The structure incorporates multiple pharmacophores, including furan, isoxazole, and oxadiazole rings, which are known to influence biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | |
| HeLa (Cervical Cancer) | 2.41 | |
| PANC-1 (Pancreatic Cancer) | 0.75 |
These compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage, leading to programmed cell death .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. A series of related pyrazole and oxadiazole derivatives have been tested against various bacterial strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant Inhibition | |
| Escherichia coli | Moderate Inhibition | |
| Candida albicans | Effective |
These findings suggest that modifications in the structure can enhance antimicrobial potency.
Antioxidant Potential
The antioxidant activity of the compound has been evaluated using various assays. The presence of electron-donating groups in its structure enhances its ability to scavenge free radicals, thus contributing to its overall therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of the compound is heavily influenced by its structural components. Key observations include:
- Furan and Isoxazole Rings : These moieties are critical for binding interactions with biological targets.
- Oxadiazole Group : Modifications in this part of the molecule can lead to increased anticancer efficacy.
- Substituents : The introduction of electron-withdrawing or electron-donating groups can significantly alter the biological profile, enhancing either antimicrobial or anticancer activities depending on their nature and position on the molecule .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Study on MCF-7 Cells : A derivative showed an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin, indicating potential as a more effective treatment option for breast cancer .
- Antimicrobial Evaluation : A series of synthesized compounds were tested against both Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity that suggests potential for development into new antimicrobial agents .
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Structural Analogues
5-(Furan-2-yl)-N-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide (CAS: 1203315-91-6)
- Molecular Formula : C₁₇H₁₂N₄O₄
- Molecular Weight : 336.30 g/mol
- Key Difference : The oxadiazole ring is substituted with a phenyl group instead of 1-methylpyrazole.
- The absence of the pyrazole’s nitrogen atoms may reduce hydrogen-bonding capacity .
N-((5-(Furan-2-yl)-1-(2-Methoxyethyl)-1H-Pyrazol-3-yl)methyl)-5-Methylisoxazole-3-carboxamide (CAS: 1421490-18-7)
- Molecular Formula : C₁₆H₁₈N₄O₄
- Molecular Weight : 330.34 g/mol
- Key Difference : Replaces the oxadiazole bridge with a methoxyethyl-substituted pyrazole .
- Implications : The methoxyethyl group introduces steric bulk and polarity, which could enhance aqueous solubility but reduce passive diffusion across lipid membranes .
Functional Group Analogues
Pyrazole-4-carboxamide Derivatives ()
These derivatives exhibit lower molecular weights (e.g., 403.1 g/mol for 3a) and prioritize halogenated (Cl) and cyano substituents, which enhance electrophilicity and reactivity .
Thiazole- and Thiadiazole-Based Analogues
- 5-(Furan-2-yl)-N-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide (): Incorporates a thiazolo-pyridine system, introducing sulfonyl and saturated ring systems. This modification likely improves metabolic stability but increases molecular weight .
- N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea (): Demonstrates how thiourea and thiadiazole groups alter hydrogen-bonding profiles and electronic properties compared to oxadiazoles .
Physicochemical Properties and Trends
*LogP values estimated using fragment-based methods (e.g., XLogP3).
Trends :
- Hydrophobicity : Phenyl substitution increases LogP (2.4 vs. 1.8), while methoxyethyl and sulfonyl groups reduce it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
